molecular formula C15H22BNO3 B8219087 N-methyl-n-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

N-methyl-n-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B8219087
M. Wt: 275.15 g/mol
InChI Key: XDZOPECTYCNVEC-UHFFFAOYSA-N
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Description

N-methyl-n-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-n-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the borylation of aromatic compounds. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the formation of the boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-n-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), ethanol, and water.

Major Products Formed

    Aryl Derivatives: Through cross-coupling reactions.

    Phenols: Via oxidation.

    Amines: Through reduction of the amide group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-n-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide stands out due to its specific structural features, such as the presence of both an amide and a boronic ester group. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-11(18)17(6)13-10-8-7-9-12(13)16-19-14(2,3)15(4,5)20-16/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZOPECTYCNVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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